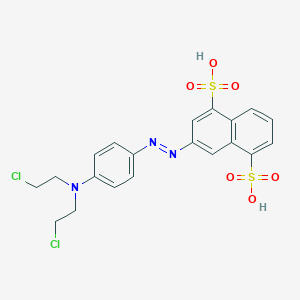
3-(4-Bis(beta-chloroethyl)aminophenylazo)-1,5-naphthalenedisulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bis(beta-chloroethyl)aminophenylazo)-1,5-naphthalenedisulfonic acid, commonly known as Orange G, is a synthetic azo dye. It is widely used in various industries such as textiles, paper, and food as a colorant. Besides its commercial use, Orange G has also been studied for its potential applications in scientific research.
作用机制
The mechanism of action of Orange G is not well understood. It is believed that Orange G binds to cellular structures such as collagen and elastin fibers through electrostatic interactions. The dye may also interact with DNA and RNA molecules, leading to changes in their conformation and function.
生化和生理效应
Orange G has been shown to have cytotoxic effects on various cell lines. It induces DNA damage and apoptosis in cancer cells, making it a potential candidate for cancer therapy. Orange G has also been reported to have antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
实验室实验的优点和局限性
Orange G is a relatively cheap and easy-to-use stain that can be used in various laboratory applications. However, it has some limitations, such as its potential toxicity and non-specific staining. It is important to carefully control the concentration and exposure time of Orange G to obtain reliable results.
未来方向
Orange G has potential applications in various fields such as cancer therapy, antimicrobial agents, and tissue engineering. Further research is needed to better understand its mechanism of action and to optimize its use in various laboratory applications. Future studies should also focus on developing new derivatives of Orange G with improved properties and reduced toxicity.
合成方法
Orange G is synthesized by coupling diazonium salt of 3-(4-bis(beta-chloroethyl)aminophenylazo)-1,5-naphthalenedisulfonic acid with a coupling component such as naphthol. The reaction takes place under acidic conditions and requires careful control of temperature and pH to obtain a high yield of the desired product.
科学研究应用
Orange G has been widely used as a biological stain in histology and cytology. It is commonly used to stain collagen fibers, elastic fibers, and muscle fibers in tissues. Orange G has also been used to stain chromosomes during cell division and to differentiate between various types of leukocytes in blood smears.
属性
CAS 编号 |
101931-20-8 |
|---|---|
产品名称 |
3-(4-Bis(beta-chloroethyl)aminophenylazo)-1,5-naphthalenedisulfonic acid |
分子式 |
C20H19Cl2N3O6S2 |
分子量 |
532.4 g/mol |
IUPAC 名称 |
3-[[4-[bis(2-chloroethyl)amino]phenyl]diazenyl]naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C20H19Cl2N3O6S2/c21-8-10-25(11-9-22)16-6-4-14(5-7-16)23-24-15-12-18-17(20(13-15)33(29,30)31)2-1-3-19(18)32(26,27)28/h1-7,12-13H,8-11H2,(H,26,27,28)(H,29,30,31) |
InChI 键 |
AZKAYVZYOJQXRF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C(C=C2S(=O)(=O)O)N=NC3=CC=C(C=C3)N(CCCl)CCCl)C(=C1)S(=O)(=O)O |
规范 SMILES |
C1=CC2=C(C=C(C=C2S(=O)(=O)O)N=NC3=CC=C(C=C3)N(CCCl)CCCl)C(=C1)S(=O)(=O)O |
同义词 |
3-(4-Bis(beta-chloroethyl)aminophenylazo)-1,5-naphthalenedisulfonic ac id |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



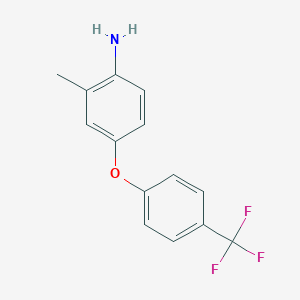
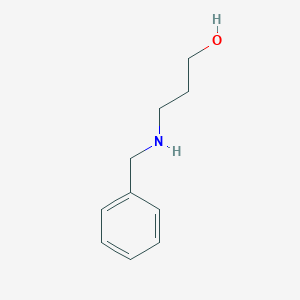
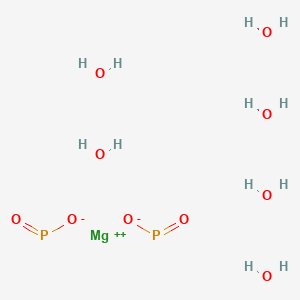
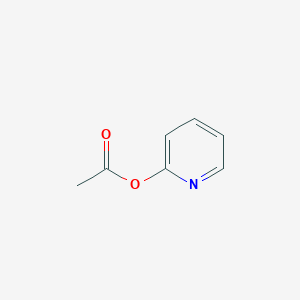
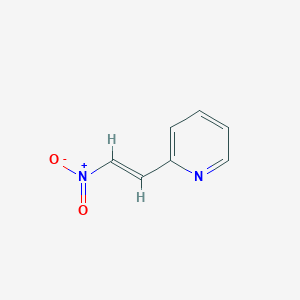
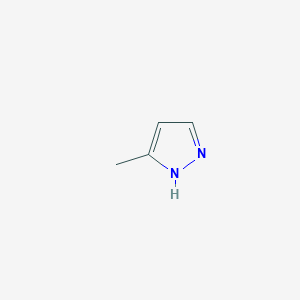
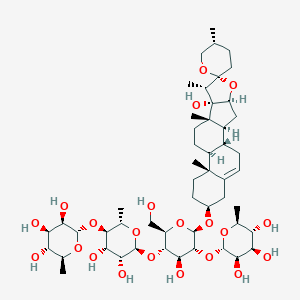
![[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate](/img/structure/B28135.png)
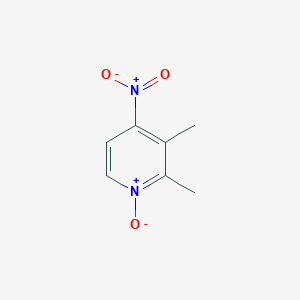
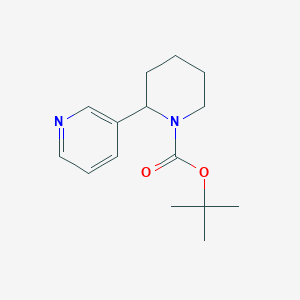
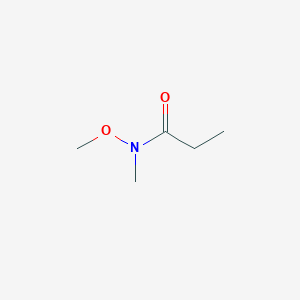

![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B28149.png)
